H-3-Pal-OH

Beschreibung

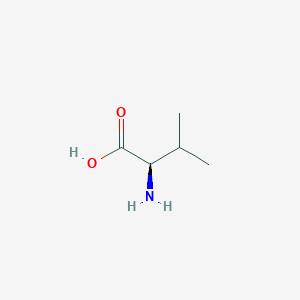

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVZEMNPGABKO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182386 | |

| Record name | 3-(3-Pyridyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28105-69-3, 64090-98-8 | |

| Record name | 3-(3-Pyridyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028105693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-(3-Pyridyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064090988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Pyridyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-(3-PYRIDYL)-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HW88A35AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3-(3-Pyridyl)-L-alanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(3-Pyridyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, combining the chirality of L-alanine with the aromatic and hydrophilic characteristics of a pyridine ring, makes it a valuable building block for synthesizing novel peptides and peptidomimetics with enhanced biological activity and improved physicochemical properties.

Core Chemical and Physical Properties

3-(3-Pyridyl)-L-alanine, also known as (S)-2-Amino-3-(3-pyridyl)propionic acid or 3'-Aza-L-phenylalanine, is a white to off-white crystalline powder.[1][2] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| CAS Number | 64090-98-8 | [1][2][3] |

| Melting Point | 248-252 °C (decomposes) | [2] |

| Appearance | White to off-white powder | [1][2] |

| Purity/Assay | ≥98.0% (HPLC) | [1][4] |

| Solubility | Soluble in a clear solution (0.3 g in 2 ml DMF) | [2][5] |

| Optical Activity | [α]D: -10.9° (c=1.00 g/100mL H₂O) | [2] |

| Predicted pKa | 1.95 ± 0.10 | [2] |

| Predicted Boiling Point | 344.4 ± 32.0 °C | [2] |

| Predicted Density | 1.271 ± 0.06 g/cm³ | [2] |

Experimental Protocols & Methodologies

The synthesis of enantiomerically pure 3-(3-Pyridyl)-L-alanine is crucial for its application in peptide synthesis. Common methodologies involve the synthesis of a racemic mixture followed by enzymatic resolution.

Synthesis of DL-3-(3-Pyridyl)-alanine and Enzymatic Resolution

A common route for synthesizing the racemic mixture (DL-3-(3-Pyridyl)-alanine) involves the condensation of diethyl acetamidomalonate with an appropriate arylmethyl halide.[6][7] This is followed by partial hydrolysis and decarboxylation.[6][7] The resulting DL-amino acid derivative can then be resolved enzymatically.[6][7]

Detailed Steps:

-

Condensation: Diethyl acetamidomalonate is reacted with a 3-pyridylmethyl halide to form the corresponding ester derivative.[6][7]

-

Hydrolysis & Decarboxylation: The product from the condensation step undergoes partial hydrolysis to the monoethyl ester, followed by decarboxylation to yield the DL-arylamino acid ethyl ester derivative.[6][7]

-

Enzymatic Resolution: The racemic mixture is subjected to enzymatic hydrolysis. This process selectively acts on one enantiomer, resulting in a separable mixture of the N-acetyl-L-amino acid and the unchanged D-amino acid derivative.[6][7]

-

Acidic Hydrolysis: The separated D-amino acid derivative is then treated with acid to hydrolyze it to the final D-amino acid.[7] The optical purity is typically confirmed using HPLC analysis.[7]

Synthesis of N-tert-Butoxycarbonyl (Boc)-protected 3-(3-Pyridyl)-L-alanine

For use in solid-phase peptide synthesis, the amino group of 3-(3-Pyridyl)-L-alanine is typically protected, often with a Boc group.

Detailed Steps:

-

Suspension: 3-(3-Pyridyl)-L-alanine is suspended in water and cooled in an ice bath.

-

Base Addition: Anhydrous potassium carbonate is added to the stirred suspension.

-

Boc Anhydride Addition: A solution of di-tert-butyl dicarbonate (Boc anhydride) in 1,4-dioxane is added dropwise.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 18 hours.

-

Workup: The 1,4-dioxane is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate.

-

Acidification & Extraction: The pH of the aqueous layer is adjusted to ~3 with citric acid, saturated with sodium chloride, and then extracted multiple times with ethyl acetate.

-

Crystallization: The combined organic extracts are dried, filtered, and concentrated. The product crystallizes upon cooling and can be collected by filtration.

Applications in Drug Development and Biological Systems

3-(3-Pyridyl)-L-alanine is a versatile building block in the synthesis of bioactive molecules and pharmaceuticals.[8] Its incorporation can enhance drug efficacy, specificity, and bioavailability.[8]

Peptide Synthesis and Structural Optimization

The primary application of 3-(3-Pyridyl)-L-alanine is in peptide synthesis, where it serves as a surrogate for natural aromatic amino acids like phenylalanine, tyrosine, and histidine.[6][9] Its pyridine ring introduces unique properties:

-

Enhanced Aqueous Solubility: Replacing hydrophobic residues with 3-pyridylalanine has been shown to increase the aqueous solubility and stability of peptides, such as glucagon analogues, which is a significant advantage for pharmaceutical formulation.[9][10][11]

-

Modulation of Biological Activity: The position of the nitrogen atom in the pyridyl ring allows for fine-tuning of the electronic properties and hydrogen bonding capabilities of the peptide, influencing its interaction with biological targets.[11]

Role in Somatostatin Receptor Antagonism

A key area of research for 3-(3-Pyridyl)-L-alanine is in the development of antagonists for the somatostatin receptor subtype 2 (SST2), which is overexpressed in many neuroendocrine tumors.[12]

-

Ligand Design: The amino acid at position 3 of somatostatin analogues is crucial for determining affinity and receptor subtype specificity.[12]

-

Receptor Binding: Incorporating 3-(3-Pyridyl)-L-alanine into somatostatin antagonists has been shown to influence their binding affinity (KD) and cellular uptake in SST2-expressing cells.[12][13] Studies comparing different pyridylalanine regioisomers (2-Pal, 3-Pal, and 4-Pal) in somatostatin antagonists have demonstrated that these minimal chemical modifications can significantly impact the ligand's biological properties.[12] The interaction involves the peptide binding to the orthosteric binding pocket of the G protein-coupled somatostatin receptor, which in turn inhibits downstream signaling pathways, such as those regulating hormone release.[14]

Safety and Handling

3-(3-Pyridyl)-L-alanine is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[15]

-

H319: Causes serious eye irritation.[15]

-

H335: May cause respiratory irritation.[15]

Recommended Personal Protective Equipment (PPE):

The material should be stored in a cool, dark, and dry place in a tightly closed container, away from strong oxidizing agents.[2][5] It is classified under Storage Class 11 (Combustible Solids).[1]

References

- 1. 3-(3-Pyridyl)- L -alanine = 98.0 HPLC 64090-98-8 [sigmaaldrich.com]

- 2. L-3-Pyridylalanine | 64090-98-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3-(3-Pyridyl)-L-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-(3-Pyridyl)-L-alanine, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Plasticity in Ligand Recognition at Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

H-3-Pal-OH (CAS 64090-98-8): A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-3-Pal-OH, chemically known as (S)-2-Amino-3-(pyridin-3-yl)propanoic acid, is a non-natural, chiral amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a pyridine ring, imparts distinct properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis applications, and its role in the development of therapeutic agents.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 64090-98-8 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White to off-white powder or solid | |

| Melting Point | 248-252 °C | |

| Boiling Point | 344.4 °C at 760 mmHg | |

| Solubility | Soluble in water | |

| Storage Temperature | 2-8°C | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Applications in Synthesis and Drug Discovery

This compound serves as a critical building block in the synthesis of various bioactive molecules, including peptide-based therapeutics and natural product analogs. Its incorporation can influence the resulting compound's conformation, receptor binding affinity, and pharmacokinetic properties.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound is a key component in the development of third-generation gonadotropin-releasing hormone (GnRH) antagonists. These antagonists are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and in assisted reproduction technologies. The substitution of natural amino acids with this compound in the peptide sequence has been shown to enhance antagonist potency and duration of action.

Somatostatin Analogs

In the field of oncology, radiolabeled somatostatin analogs are utilized for the diagnosis and treatment of neuroendocrine tumors which overexpress somatostatin receptors (SSTRs). The incorporation of this compound into somatostatin antagonists can modulate their binding affinity to SSTR subtypes and affect their biodistribution, potentially leading to improved tumor targeting and reduced kidney uptake.

Natural Product Synthesis

This compound is a biosynthetic precursor to the antimycobacterial agent pyridomycin. It is also utilized in the chemical synthesis of porothramycins, a class of antitumor antibiotics that bind to the minor groove of DNA.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(3-pyridyl)-L-alanine

This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis. Specific conditions such as coupling times and reagents may need to be optimized for individual peptide sequences.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-3-(3-pyridyl)-L-alanine (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

4. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF.

5. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers such as triisopropylsilane).

-

Agitate for 2-4 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The Role of 3-Pyridylalanine (H-3-Pal-OH) in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridylalanine (H-3-Pal-OH), a non-natural amino acid, is emerging as a valuable tool in neuroscience research, primarily through its incorporation into synthetic peptides. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of 3-Pyridylalanine in the context of neuroscience. By substituting natural amino acids, 3-Pyridylalanine imparts unique physicochemical properties to peptides, including enhanced stability, modified solubility, and altered receptor binding affinities. This guide will delve into its fundamental role in peptide engineering, with a particular focus on its application in the development of potent and selective ligands for neurotransmitter and neuropeptide receptors. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways and workflows are provided to equip researchers with the practical knowledge to leverage 3-Pyridylalanine in their own investigations.

Introduction to 3-Pyridylalanine (this compound)

3-Pyridylalanine is an unnatural amino acid derivative of alanine containing a pyridyl group attached to the β-carbon.[1][2][3][4] It exists as three positional isomers: 2-pyridylalanine, 3-pyridylalanine, and 4-pyridylalanine, with the 3-pyridyl isomer being the focus of this guide.[1][5] The presence of the nitrogen atom in the pyridine ring introduces a basic center and the capacity for hydrogen bonding, distinguishing it from its natural aromatic counterparts like phenylalanine and tyrosine.[6] These unique structural features make 3-Pyridylalanine a powerful tool for modifying the biological activity and pharmacokinetic properties of peptides.[6][7][8]

Key Properties of 3-Pyridylalanine:

-

Modulation of Receptor Affinity and Selectivity: The introduction of 3-Pyridylalanine can significantly alter the binding affinity and selectivity of a peptide for its target receptor.[1][7]

-

Enhanced Enzymatic Stability: Peptides incorporating 3-Pyridylalanine can exhibit increased resistance to degradation by peptidases, prolonging their biological half-life.[9]

-

Improved Physicochemical Properties: 3-Pyridylalanine can influence the solubility and conformational properties of peptides, which is crucial for drug development.[6][10]

Core Applications in Neuroscience Research

The primary application of 3-Pyridylalanine in neuroscience lies in the rational design of novel peptide-based pharmacological tools and potential therapeutics. By systematically replacing amino acid residues in known neuropeptides or designing de novo peptide sequences, researchers can fine-tune their biological activity.

Somatostatin Receptor Ligands

A significant body of research on 3-Pyridylalanine has focused on its incorporation into somatostatin receptor antagonists.[1][5][11] Somatostatin receptors are widely expressed in the central nervous system and are implicated in various neurological processes. The modification of somatostatin analogs with 3-Pyridylalanine has been instrumental in developing radiolabeled antagonists for in vivo imaging and radionuclide therapy of neuroendocrine tumors, a field with significant overlap with neuro-oncology.

A key study investigated the impact of replacing Tyrosine at position 3 with 3-Pyridylalanine (3-Pal) in a DOTA-conjugated somatostatin antagonist (DOTA-LM3).[1] The resulting peptide, [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3, was evaluated for its receptor binding affinity, hydrophilicity, and biodistribution.

Gonadotropin-Releasing Hormone (GnRH) Analogs

3-Pyridylalanine has also been utilized in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.[7][9][12][13] GnRH receptors are present in various brain regions and play a role in reproductive behaviors and neurodevelopment. The incorporation of D-3-pyridylalanine in GnRH analogs has been shown to enhance their antagonistic potency and resistance to enzymatic degradation.[9]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of 3-Pyridylalanine incorporation into peptides.

Table 1: Somatostatin Receptor Subtype 2 (SST₂) Binding Affinity and Hydrophilicity of 3-Pal-Containing Peptides and Analogs [1][5]

| Compound | K D (nM) | logD |

| [¹⁷⁷Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 | -2.3 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | -2.3 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | -2.5 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | -2.6 ± 0.1 |

Table 2: In Vitro GnRH Receptor Antagonism [7]

| Analog | Stereochemistry at position 3 | IC₅₀ (nM) |

| 7 | D-2-OMe-5Pal | 5.22 |

| 8 | L-2-OMe-5Pal | 36.95 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 3-Pyridylalanine-containing peptides in neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of postsynaptic calcium signals in the pyramidal neurons of anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spinal neurons that possess the substance P receptor are required for the development of central sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PINP: a new method of tagging neuronal populations for identification during in vivo electrophysiological recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dokumen.pub [dokumen.pub]

- 9. mdpi.com [mdpi.com]

- 10. peptide.com [peptide.com]

- 11. Substance P - Wikipedia [en.wikipedia.org]

- 12. Gonadotropin-releasing hormone and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 3-(3-Pyridyl)-L-alanine: A Versatile Non-Natural Amino Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Pyridyl)-L-alanine is a non-natural, aromatic amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structure, featuring a pyridine ring in place of the phenyl group of phenylalanine, imparts distinct physicochemical properties that can be leveraged to enhance the therapeutic potential of peptides and small molecules. This technical guide provides an in-depth overview of 3-(3-Pyridyl)-L-alanine, including its synthesis, properties, and applications, with a focus on experimental protocols and data presentation for the research community.

Physicochemical Properties and Specifications

The incorporation of a nitrogen atom within the aromatic ring distinguishes 3-(3-Pyridyl)-L-alanine from its natural counterpart, phenylalanine. This modification introduces a dipole moment and hydrogen bonding capabilities, which can influence molecular interactions, solubility, and metabolic stability.[1] Key physicochemical data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| CAS Number | 64090-98-8 | [2] |

| Melting Point | 248-252 °C | [3] |

| Appearance | White to off-white powder | [4][5] |

| Purity (HPLC) | ≥98.0% | [6] |

| Solubility | Soluble in DMF | [3][5] |

| Optical Activity [α]D | -10.9° (c=1.00g/100mL H₂O) | [3] |

Synthesis of 3-(3-Pyridyl)-L-alanine and its Derivatives

The synthesis of 3-(3-Pyridyl)-L-alanine can be achieved through various methods, including the condensation of diethyl acetamidomalonate with 3-(chloromethyl)pyridine followed by enzymatic resolution.[7][8] For its application in peptide synthesis, the amino group is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Synthesis of Boc-3-(3-pyridyl)-L-alanine

This protocol outlines the N-terminal protection of 3-(3-Pyridyl)-L-alanine with a Boc group.

Materials:

-

3-(3-Pyridyl)-L-alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Citric acid

-

Sodium chloride

-

Magnesium sulfate (MgSO₄)

-

Ether

Procedure:

-

Suspend 3-(3-Pyridyl)-L-alanine (54 mmol) in water (50 ml) and cool in an ice bath.

-

Add anhydrous potassium carbonate (54 mmol) to the stirred suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate (82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous layer with ethyl acetate (2 x 20 ml) to remove any unreacted Boc₂O.

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).

-

Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

-

Chill the mixture at 0°C for 1 hour to complete crystallization.

-

Collect the crystals by filtration, wash with ether, and dry to yield Boc-3-(3-pyridyl)-L-alanine.[9]

Expected Yield: Approximately 72%.[9]

Characterization Data:

-

Rf: 0.34

-

[α]D²⁵: +10° (c=0.1, CH₃OH)

-

Elemental Analysis (C₁₃H₁₈N₂O₄):

-

Calculated: C, 58.63%; H, 6.81%; N, 10.52%

-

Found: C, 58.69%; H, 7.17%; N, 10.50%[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. L-3-Pyridylalanine | 64090-98-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L-3-Pyridylalanine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-(3-Pyridyl)-L-alanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to H-3-Pal-OH: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-3-Pal-OH, chemically known as 3-(3-Pyridyl)-L-alanine, is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structural similarity to natural aromatic amino acids, coupled with the unique electronic properties of the pyridine ring, makes it a valuable building block for modifying peptides and synthesizing novel bioactive molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways.

Core Physical and Chemical Properties

This compound is an analogue of the aromatic amino acid phenylalanine, where a pyridyl group replaces the phenyl group. This substitution imparts distinct properties, including increased hydrophilicity and the ability to participate in different non-covalent interactions. The quantitative physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(pyridin-3-yl)propanoic acid | |

| Synonyms | L-3-Pyridylalanine, (S)-2-Amino-3-(3-pyridyl)propionic acid, 3'-Aza-L-phenylalanine | [1][2] |

| CAS Number | 64090-98-8 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 248-252 °C | [1] |

| Boiling Point (Predicted) | 344.4 ± 32.0 °C | [1] |

| Density (Predicted) | 1.271 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.95 ± 0.10 | [1] |

| Solubility | Soluble in a clear solution (0.3 g in 2 ml DMF) | [1] |

| Optical Activity | [α]²⁵_D = -10.9° (c=1.00 g/100mL H₂O) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation of a pyridyl-containing starting material with a suitable amino acid precursor. Below are detailed protocols for a key synthetic step and subsequent analysis.

N-Boc Protection of 3-(3-pyridyl)-L-alanine

This protocol details the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis.[3]

Materials:

-

3-(3-pyridyl)-L-alanine (this compound)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Citric acid

-

Sodium chloride (NaCl)

-

Ether

Procedure:

-

Suspend 3-(3-pyridyl)-L-alanine (9 g, 54 mmol) in water (50 ml) in an ice bath.

-

Add anhydrous potassium carbonate (7.5 g, 54 mmol) to the stirred suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate (2 x 20 ml).

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).

-

Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

-

Chill the mixture at 0°C for 1 hour.

-

Collect the crystals by filtration, wash with ether, and dry to yield N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine.

Caption: Workflow for the N-Boc protection of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Purity and chiral analysis of this compound and its derivatives are commonly performed using HPLC.[4] A typical method for underivatized amino acids involves a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. For chiral separation, a chiral stationary phase or pre-column derivatization with a chiral reagent can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While specific spectra for this compound are available in databases like ChemicalBook, the general features would include signals corresponding to the pyridyl ring protons, the α- and β-protons of the alanine backbone, and the respective carbon signals.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ would be expected at m/z 167.1.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a building block in peptide-based drug discovery to modulate the biological activity and pharmacokinetic properties of peptides. Two key areas of its biological relevance are its role in antimycobacterial agents and its influence on neurotransmitter pathways.

Antimycobacterial Activity: Inhibition of InhA

The natural product Pyridomycin, a cyclodepsipeptide with potent antimycobacterial activity, contains a 3-pyridylalanine moiety.[5] Its mechanism of action involves the inhibition of the InhA enoyl-acyl carrier protein (ACP) reductase in Mycobacterium tuberculosis.[5] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6][7][8] Inhibition of InhA disrupts mycolic acid synthesis, leading to cell lysis and bacterial death.[7]

Caption: Inhibition of InhA in the mycobacterial FAS-II pathway.

Modulation of the Serotonin Pathway

Studies have shown that administration of DL-3-pyridylalanine can lead to an increase in brain serotonin (5-hydroxytryptamine, 5-HT) levels. The proposed mechanism involves the inhibition of tryptophan pyrrolase (also known as tryptophan 2,3-dioxygenase) in the liver. This enzyme is involved in the kynurenine pathway, a major route of tryptophan degradation. By inhibiting this enzyme, more tryptophan becomes available to cross the blood-brain barrier and serve as a precursor for serotonin synthesis in the brain.[5][9][10] The synthesis of serotonin from tryptophan is a two-step process catalyzed by tryptophan hydroxylase and aromatic L-amino acid decarboxylase.[5][9][10]

Caption: Proposed mechanism for increased brain serotonin by 3-pyridylalanine.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in peptide and small molecule drug design.

-

Peptide Modification: Replacing natural aromatic amino acids like phenylalanine or tyrosine with this compound can enhance the aqueous solubility of peptides, a significant advantage for drug formulation and delivery.[10][11][12] This modification can also alter receptor binding affinity and selectivity, allowing for the fine-tuning of a peptide's pharmacological profile.[13] For example, its incorporation into LHRH analogs has been shown to influence their antagonist activity.[13]

-

Peptidomimetics and Small Molecule Synthesis: The pyridyl moiety can act as a bioisostere for a phenyl group, offering a different hydrogen bonding pattern and dipole moment. This makes this compound a useful building block in the synthesis of peptidomimetics and other small molecules designed to interact with specific biological targets.

-

Neuroscience Research: Due to its effects on the serotonin pathway, this compound and its derivatives may serve as research tools for studying the regulation of neurotransmitter levels and their roles in neurological disorders.

Conclusion

This compound is a versatile synthetic amino acid with a well-characterized physicochemical profile. Its utility in modifying peptide properties and its demonstrated biological activities, particularly in the contexts of antimycobacterial drug discovery and neurotransmitter modulation, underscore its importance for researchers in the pharmaceutical sciences. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the synthesis, analysis, and application of this valuable compound in drug development and chemical biology research.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 11. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry [repository.arizona.edu]

- 12. grokipedia.com [grokipedia.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to H-3-Pal-OH: Molecular Properties and Characterization

This technical guide provides a detailed overview of the molecular properties of 3-(3-Pyridyl)-L-alanine (H-3-Pal-OH), a derivative of the amino acid alanine. The document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. It includes a summary of its chemical formula and molecular weight, alongside a conceptual framework for its experimental characterization.

Molecular Data Summary

The fundamental molecular characteristics of this compound and its dihydrochloride salt are presented below. This information is critical for experimental design, including molar concentration calculations for in vitro assays and dosage preparations.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₁₀N₂O₂ | 166.18[1][2][3][4][5] | 64090-98-8[1][2][3][5] |

| This compound 2HCl | C₈H₁₂Cl₂N₂O₂ | 239.1 | 64090-98-8 (net)[6] |

Conceptual Experimental Workflow

While specific signaling pathways involving this compound are not extensively detailed in the public domain, a general workflow for the characterization of a novel amino acid derivative can be proposed. This workflow outlines the logical progression from basic physicochemical analysis to the investigation of its biological activities.

Experimental Protocols

Given the absence of specific, published experimental protocols for this compound, a standard methodology for the purity assessment of a small molecule by High-Performance Liquid Chromatography (HPLC) is provided below. This protocol is a representative example of a fundamental analytical procedure that would be applied to this compound.

Objective: To determine the purity of an this compound sample.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Analytical HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with water.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Method:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% ACN with 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Gradient Program:

Time (minutes) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the signaling pathways directly modulated by this compound. As an alanine derivative, it is plausible that it may interact with metabolic pathways or amino acid transport systems. However, without dedicated studies, any proposed pathway would be speculative. Future research should focus on cell-based assays to elucidate its mechanism of action and identify potential molecular targets.

References

Unraveling "3-Pal": A Multifaceted Term in Scientific Research

The term "3-Pal" is not associated with a single, universally recognized molecule or drug in the scientific and medical communities. Instead, it appears in various contexts, each referring to a distinct entity. This guide aims to clarify the different meanings of "3-Pal" to provide researchers, scientists, and drug development professionals with a clear understanding of its use in different fields.

PAL 3: An Imprint on the Antipsychotic Medication Paliperidone

The most direct and common reference to "PAL 3" in a clinical context is the imprint on tablets of the atypical antipsychotic medication Invega.

-

Use: Treatment of schizophrenia and schizoaffective disorder.[1][2][3]

-

Mechanism of Action: Paliperidone is the major active metabolite of risperidone. It is a centrally active antagonist of dopamine D2 and serotonin 5-HT2A receptors. It also has antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.

3-Pal as an Abbreviation for 3-Pyridylalanine in Peptide Chemistry

In the field of peptide chemistry, "3-Pal" is a common abbreviation for the amino acid 3-pyridylalanine. This amino acid is used as a building block in the synthesis of peptides and peptidomimetics.

-

Fmoc-D-3-Pal-OH and Fmoc-L-3-Pal-OH: These are specific, protected forms of 3-pyridylalanine used in solid-phase peptide synthesis.[4][5][6] The "Fmoc" group is a protecting group for the amine, which is removed at a specific stage of the synthesis.

-

Application: The incorporation of non-natural amino acids like 3-pyridylalanine can confer unique properties to peptides, such as increased stability, altered receptor binding affinity, or modified biological activity. For instance, D-3-pyridylalanine (D-Pal(3)) has been used in the modification of LHRH (Luteinizing Hormone-Releasing Hormone) antagonists to enhance their resistance to enzymatic degradation and increase receptor binding affinity.[7]

The Pal Signaling Pathway in Fungi

In mycology, the "Pal" pathway is a highly conserved signaling cascade that mediates the response to ambient pH. This pathway is crucial for the virulence of many pathogenic fungi.[8][9]

-

Core Function: The Pal pathway senses the external pH and, in alkaline conditions, triggers a proteolytic cleavage of the transcription factor PacC.[8][9][10] The processed form of PacC then translocates to the nucleus to regulate the expression of pH-responsive genes.

-

Key Components: The pathway consists of several proteins, including PalH, PalI, PalF, PalA, PalB, and PalC, which are organized in a signaling complex at the plasma membrane and endosomes.[10]

The following diagram illustrates the logical flow of the Pal signaling pathway in response to an alkaline pH shift.

PAL: The Enzyme Phenylalanine Ammonia-Lyase

PAL is the acronym for Phenylalanine Ammonia-Lyase, a crucial enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites in plants, such as flavonoids, lignins, and stilbenes.[11][12][13]

-

Reaction Catalyzed: PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[11][14]

-

Biological Significance: This enzyme represents a key metabolic branch point between primary and secondary metabolism. Its activity is induced by various stimuli, including pathogen attack, UV radiation, and nutrient deficiency.[12]

-

Therapeutic Potential: PAL has been investigated as a potential therapeutic agent for phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[15]

3PAL: A Protein Data Bank (PDB) Entry

In the context of structural biology, "3PAL" is an identifier for a specific entry in the Protein Data Bank (PDB).

-

Molecule: The crystal structure of pike (Esox lucius) 4.10 parvalbumin.[16][17]

-

Function: Parvalbumins are calcium-binding proteins involved in muscle relaxation. The 3PAL structure provides insights into the ionic interactions of parvalbumin in different ionic environments.[17]

PAL-353: An Amphetamine Analogue

PAL-353 is a research chemical, also known as 3-Fluoroamphetamine (3-FA). It is a stimulant drug of the amphetamine class.[18]

-

Mechanism of Action: It acts as a releasing agent for the monoamine neurotransmitters dopamine and norepinephrine, with less effect on serotonin.[18]

Conclusion

The term "3-Pal" is highly context-dependent. For researchers and professionals in drug development, it is crucial to specify the context to avoid ambiguity. Whether referring to a pill imprint for paliperidone, a protected amino acid for peptide synthesis, a fungal signaling pathway, a key plant enzyme, a protein structure, or a research chemical, the specific meaning of "3-Pal" is determined by the scientific field in which it is used. Future inquiries and literature searches should be tailored to the specific entity of interest to retrieve accurate and relevant information.

References

- 1. drugs.com [drugs.com]

- 2. medicine.com [medicine.com]

- 3. Amazon Pharmacy: Paliperidone (Generic for Invega, Extended Release Oral Tablet) [pharmacy.amazon.com]

- 4. chembk.com [chembk.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Interconnections between the Cation/Alkaline pH-Responsive Slt and the Ambient pH Response of PacC/Pal Pathways in Aspergillus nidulans | MDPI [mdpi.com]

- 9. pH Response Pathways in Fungi: Adapting to Host-derived and Environmental Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 12. Functional Analysis of the Arabidopsis PAL Gene Family in Plant Growth, Development, and Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The phenylalanine ammonia lyase (PAL) gene family shows a gymnosperm-specific lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3PAL: IONIC INTERACTIONS WITH PARVALBUMINS. CRYSTAL STRUCTURE DETERMINATION OF PIKE 4.10 PARVALBUMIN IN FOUR DIFFERENT IONIC ENVIRONMENTS [ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

Preliminary Investigation of H-3-Pal-OH Bioactivity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nomenclature "H-3-Pal-OH" presents a degree of ambiguity in scientific literature. It can be interpreted as 3-(3-Pyridyl)-D-alanine, a synthetic amino acid derivative primarily utilized as a building block in peptide synthesis with potential applications in neuroprotective and anti-inflammatory research. However, detailed public data on its specific bioactivities, quantitative effects, and signaling pathways are sparse.

A second, more extensively documented interpretation, particularly in the context of bioactive compounds, points towards a derivative of hydroxyproline, specifically Dipalmitoyl Hydroxyproline (DPHP). This lipoamino acid, formed by the acylation of hydroxyproline with two palmitic acid chains, has a significant body of research supporting its role in dermatology and cosmetology. This guide will focus on the bioactivity of Dipalmitoyl Hydroxyproline as the likely subject of interest for a technical audience in drug and cosmetic development.

Dipalmitoyl Hydroxyproline is recognized for its anti-aging properties, primarily through its influence on the extracellular matrix (ECM) of the skin. Its lipophilic nature enhances skin penetration, allowing it to exert its effects on dermal fibroblasts. The core bioactivities of DPHP include the stimulation of collagen synthesis, inhibition of collagen-degrading enzymes, and antioxidant effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative data available for the bioactivity of Dipalmitoyl Hydroxyproline.

| Parameter | Value | Reference |

| Recommended Usage Level | 0.1-2% | [1] |

| Clinically Studied Concentration | 0.5% | [1][2] |

| Collagen Production Boost | Can increase by up to 30% | [3] |

| Molecular Weight | 607.948 g/mol | [4] |

| Purity for Research | 99% | [4] |

Key Bioactivities and Mechanisms of Action

Stimulation of Collagen Synthesis

Dipalmitoyl Hydroxyproline acts as a signaling molecule that stimulates the synthesis of new collagen by dermal fibroblasts.[5] This is a crucial aspect of its anti-aging effects, as collagen is the primary structural protein in the skin, responsible for its firmness and elasticity.[5] The proposed mechanism involves the upregulation of genes responsible for collagen production.

Inhibition of Matrix Metalloproteinases (MMPs)

A key function of DPHP is the protection of existing collagen from degradation.[4] It achieves this by inhibiting the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the breakdown of extracellular matrix proteins.[1][4] By reducing MMP activity, DPHP helps to preserve the structural integrity of the dermis.

Antioxidant Activity

Dipalmitoyl Hydroxyproline exhibits antioxidant properties, protecting skin cells from damage induced by free radicals.[2] Free radicals, generated by exposure to UV radiation and environmental pollutants, contribute to premature skin aging. DPHP can neutralize these reactive oxygen species and may also stimulate the production of the skin's own antioxidant enzymes, such as superoxide dismutase and catalase.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by Dipalmitoyl Hydroxyproline.

Caption: Signaling pathway for DPHP-stimulated collagen synthesis.

Caption: DPHP-mediated inhibition of collagen degradation.

Experimental Protocols

Detailed experimental protocols for assessing the bioactivity of Dipalmitoyl Hydroxyproline would typically involve in vitro and ex vivo models. The following are representative methodologies.

In Vitro Fibroblast Culture for Collagen Synthesis Assay

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 24-well plates. After reaching 80% confluency, the medium is replaced with serum-free medium containing various concentrations of Dipalmitoyl Hydroxyproline (e.g., 0.1%, 0.5%, 1%). A vehicle control (e.g., the solvent for DPHP) is also included.

-

Incubation: Cells are incubated for 48-72 hours.

-

Collagen Quantification: The amount of newly synthesized collagen in the cell culture supernatant is quantified using a Sircol™ Soluble Collagen Assay kit, following the manufacturer's instructions. Absorbance is measured at 555 nm.

-

Data Analysis: The results are expressed as the percentage increase in collagen synthesis compared to the vehicle control.

MMP Inhibition Assay (Zymography)

-

Sample Preparation: Conditioned media from fibroblast cultures treated with DPHP are collected.

-

Gel Electrophoresis: Samples are run on a 10% polyacrylamide gel containing 0.1% gelatin under non-reducing conditions.

-

Enzyme Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow MMPs to renature.

-

Incubation: The gel is incubated in a developing buffer at 37°C for 18-24 hours, allowing the MMPs to digest the gelatin in the gel.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.

-

Analysis: Zones of gelatin degradation by MMPs appear as clear bands against a blue background. The intensity of these bands is quantified using densitometry. A decrease in band intensity in DPHP-treated samples indicates MMP inhibition.

Antioxidant Capacity Assay (DPPH)

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of Dipalmitoyl Hydroxyproline are mixed with the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) are included.

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm.

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with DPHP.

Experimental Workflow

Caption: General workflow for in vitro bioactivity assessment of DPHP.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Fmoc-3-(3'-pyridyl)-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Fmoc-3-(3'-pyridyl)-L-alanine and its application in Solid-Phase Peptide Synthesis (SPPS). This non-natural amino acid is a valuable building block in medicinal chemistry and drug development, primarily due to its unique pyridyl side chain which can participate in various molecular interactions. The incorporation of 3-(3'-pyridyl)-L-alanine into peptide sequences can enhance biological activity, improve solubility, and introduce novel structural motifs.

Physicochemical Properties and Characterization Data

Fmoc-3-(3'-pyridyl)-L-alanine is commercially available from various suppliers. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 175453-07-3 | |

| Molecular Formula | C₂₃H₂₀N₂O₄ | |

| Molecular Weight | 388.42 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98.0% (typically by HPLC) | |

| Optical Rotation ([α]D²⁵) | -44 ± 2.5° (c=1 in DMF) | |

| Melting Point | 150 - 170 °C | |

| Storage Temperature | 2-8°C |

Synthesis of Fmoc-3-(3'-pyridyl)-L-alanine

The synthesis of Fmoc-3-(3'-pyridyl)-L-alanine involves two main stages: the synthesis of the unprotected amino acid, 3-(3'-pyridyl)-L-alanine, followed by the protection of its α-amino group with the Fmoc moiety.

Synthesis of 3-(3'-pyridyl)-L-alanine

Several methods have been reported for the synthesis of 3-(3'-pyridyl)-alanine. A common approach involves the condensation of a pyridyl derivative with a chiral glycine equivalent or the resolution of a racemic mixture. A reliable method for preparing (3-pyridyl)-D,L-alanine has been developed starting from 3-pyridylaldehyde. Enzymatic resolution can then be employed to obtain the desired L-enantiomer.

Protocol for Fmoc Protection of 3-(3'-pyridyl)-L-alanine

This protocol is based on standard procedures for the Fmoc protection of amino acids using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Materials:

-

3-(3'-pyridyl)-L-alanine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Amino Acid: Dissolve 3-(3'-pyridyl)-L-alanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (sufficient to dissolve the amino acid) in a round-bottom flask with stirring.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in acetone. Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude Fmoc-3-(3'-pyridyl)-L-alanine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.

Expected Yield: Typical yields for Fmoc protection of amino acids range from 80-95%.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-(3'-pyridyl)-L-alanine is a versatile building block for SPPS, allowing for the creation of complex peptide sequences. The following is a general protocol for the incorporation of Fmoc-3-(3'-pyridyl)-L-alanine into a peptide chain using a standard Fmoc/tBu strategy.

General SPPS Workflow

The overall workflow for SPPS is depicted in the following diagram:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for a Coupling Cycle

This protocol details the steps for a single coupling cycle to incorporate Fmoc-3-(3'-pyridyl)-L-alanine into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-3-(3'-pyridyl)-L-alanine

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Piperidine, 20% in DMF

-

DCM (Dichloromethane)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-3-(3'-pyridyl)-L-alanine (3-5 eq. relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Purification

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Cleavage Cocktail: A common cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The synthesis of Fmoc-3-(3'-pyridyl)-L-alanine follows a logical progression from the unprotected amino acid to the final protected building block ready for SPPS.

Caption: Logical relationship in the synthesis and use of Fmoc-3-(3'-pyridyl)-L-alanine.

These detailed protocols and application notes should serve as a valuable resource for researchers incorporating Fmoc-3-(3'-pyridyl)-L-alanine into their peptide synthesis workflows, facilitating the development of novel peptide-based therapeutics and research tools.

Application Notes and Protocols for Incorporating H-3-Pal-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fatty acids to peptides, known as lipidation, is a critical post-translational modification that significantly influences the biological activity, localization, and metabolic stability of peptides. The incorporation of radiolabeled fatty acids, such as tritiated (2S,3R)-3-hydroxypalmitic acid (H-3-Pal-OH), provides a powerful tool for tracing the fate of these lipopeptides in biological systems. This application note provides a detailed protocol for the solid-phase synthesis of peptides incorporating this compound, their purification, and characterization. Furthermore, it outlines a relevant biological context, the Toll-like receptor 4 (TLR4) signaling pathway, where such probes can be invaluable for studying inflammatory responses.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone

This protocol describes the synthesis of a peptide backbone on a solid support, preparing it for the subsequent coupling of this compound. The example provided is for a generic peptide, which can be adapted based on the specific research requirements.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin loading capacity) in DMF. Add HOBt (3 eq.) and DIC (3 eq.). Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Washing: After complete coupling, wash the resin with DMF, DCM, and MeOH.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Incorporation of this compound

This protocol details the coupling of the tritiated fatty acid to the N-terminus of the synthesized peptide on the solid support.

Materials:

-

Peptide-resin from the previous step

-

This compound (specific activity will vary)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in the SPPS protocol.

-

Activation of this compound: In a separate vial, dissolve this compound (1.5 equivalents to the resin loading capacity) and HBTU (1.5 eq.) in DMF. Add DIPEA (3 eq.) to activate the carboxylic acid. Note: Due to the presence of a hydroxyl group on this compound, direct coupling without protection is generally feasible with carbodiimide or phosphonium/uronium salt-based coupling agents, as the reactivity of the carboxylic acid is significantly higher than the secondary alcohol.

-

Coupling Reaction: Add the activated this compound solution to the peptide-resin and shake for 4-6 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove any unreacted this compound and coupling reagents.

Cleavage and Deprotection

This protocol describes the cleavage of the this compound-peptide from the resin and the removal of side-chain protecting groups.

Materials:

-

This compound-peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Pellet Collection: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of the crude radiolabeled lipopeptide.

Equipment:

-

Reverse-phase HPLC system with a C18 column

-

UV detector

-

In-line radioactivity detector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

HPLC Separation: Inject the sample onto the C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 10% to 90% acetonitrile over 30 minutes.

-

Fraction Collection: Collect fractions corresponding to the major peak detected by both the UV and radioactivity detectors.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound-peptide as a white powder.

Determination of Specific Activity

Procedure:

-

Quantification of Peptide: Determine the concentration of the purified peptide solution using a quantitative amino acid analysis or by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

-

Radioactivity Measurement: Measure the radioactivity of a known volume of the peptide solution using a liquid scintillation counter.

-

Calculation: Calculate the specific activity using the following formula: Specific Activity (Ci/mmol) = (Radioactivity in Curies) / (Amount of peptide in millimoles)

Data Presentation

| Parameter | Typical Value/Range | Notes |

| Synthesis Scale | 0.1 - 0.5 mmol | Based on resin loading capacity. |

| Coupling Reagents | HBTU/DIPEA or DIC/HOBt | HBTU is generally efficient for fatty acid coupling. |

| This compound Equivalents | 1.5 - 2.0 eq. | Relative to the peptide on resin. |

| Coupling Time | 4 - 6 hours | Can be monitored by a Kaiser test on a small sample of the resin. |

| Crude Peptide Yield | 60 - 80% | Varies depending on peptide sequence and length. |

| Purified Peptide Yield | 20 - 40% | Post-HPLC purification. |

| Radiochemical Purity | >95% | Determined by analytical radio-HPLC. |

| Specific Activity | 10 - 60 Ci/mmol | Dependent on the specific activity of the starting this compound. |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound labeled peptides.

Caption: TLR4 signaling pathway modulated by fatty acids.

Applications of 3-Pyridylalanine in Drug Design: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylalanine (3-Pal), a non-proteinogenic amino acid analog of phenylalanine, has emerged as a valuable building block in contemporary drug design and medicinal chemistry. Its unique structural and physicochemical properties, conferred by the substitution of a phenyl ring with a pyridine moiety, offer distinct advantages in modulating the biological activity, pharmacokinetic profile, and pharmaceutical properties of peptides and small molecules. This document provides a detailed overview of the applications of 3-pyridylalanine in drug design, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways.

The incorporation of 3-pyridylalanine into peptide sequences can significantly enhance aqueous solubility, a critical factor in the development of peptide-based therapeutics that often suffer from poor solubility and aggregation.[1][2][3][4][5] Furthermore, the nitrogen atom in the pyridine ring can participate in hydrogen bonding and metal coordination, influencing receptor binding affinity and specificity.[6] The strategic placement of the nitrogen atom at the meta position of the side chain in 3-Pal creates a unique electronic and steric profile that medicinal chemists can exploit to fine-tune ligand-receptor interactions. This has been successfully demonstrated in the development of potent antagonists for receptors such as the somatostatin and gonadotropin-releasing hormone (GnRH) receptors.[7][8]

Key Applications of 3-Pyridylalanine

Enhancing Aqueous Solubility of Peptide Therapeutics

A significant challenge in the development of peptide-based drugs is their often-low aqueous solubility, which can hinder formulation and bioavailability. The incorporation of 3-pyridylalanine has been shown to effectively address this issue. The pyridine ring, being more polar than a phenyl ring, imparts greater hydrophilicity to the peptide.

Example: Glucagon Analogs

Development of Potent Receptor Antagonists

The unique electronic and conformational properties of 3-pyridylalanine make it a valuable tool for designing potent and selective receptor antagonists.

a) Somatostatin Receptor Antagonists

Somatostatin receptors (SSTRs) are overexpressed in many neuroendocrine tumors, making them an attractive target for both diagnosis and therapy. Radiolabeled SSTR antagonists often show superior tumor targeting and retention compared to agonists. The incorporation of 3-pyridylalanine into somatostatin analogs has been instrumental in developing potent SSTR antagonists. The position of the nitrogen atom in the pyridyl ring influences the binding affinity and pharmacokinetic properties of these antagonists.[8]

b) Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and in assisted reproduction technologies. The substitution of natural amino acids with 3-pyridylalanine in GnRH analogs has led to the development of highly potent antagonists that can completely inhibit ovulation at very low doses.[7] These antagonists competitively bind to the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin release.

Data Presentation

The following tables summarize the quantitative data for 3-pyridylalanine-containing compounds in various applications.

Table 1: Somatostatin Receptor Subtype 2 (SST2) Binding Affinity of 3-Pal Containing Antagonists [8][9]

| Compound | KD (nM) | IC50 (nM) |

| [177Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 | 0.85 (0.7–1.0) |

| [177Lu]Lu-DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 | 2.1 (1.8–2.5) |

| [177Lu]Lu-DOTA-[3Pal3]-LM3 | 0.15 ± 0.01 | 2.0 (1.7–2.5) |

| [177Lu]Lu-DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 | 0.80 (0.7–0.9) |

Table 2: In Vivo Efficacy of 3-Pal Containing GnRH Antagonists [7]

| Compound | Dose (subcutaneous) | Inhibition of Ovulation in Rats (%) |

| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | 250 ng | 57 |

| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | 500 ng | 100 |

| [N-Ac-3,4-diCl-D-Phe¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | 500 ng | 82 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a 3-Pyridylalanine-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide containing 3-pyridylalanine.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-3-pyridylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-3-pyridylalanine) and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-